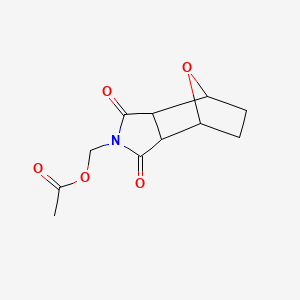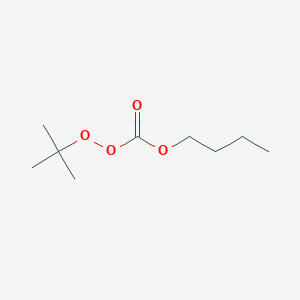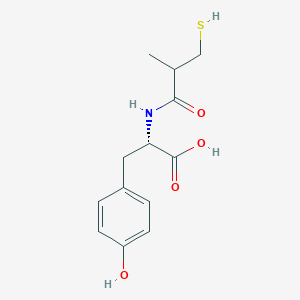
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound with a unique structure that includes a sulfanyl group and a tyrosine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 2-methyl-3-sulfanylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group, forming a simpler derivative.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives without the sulfanyl group.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced blood pressure in the case of antihypertensive applications.
Comparación Con Compuestos Similares
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Uniqueness
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to its specific structure, which includes both a sulfanyl group and a tyrosine moiety. This combination allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
Propiedades
Número CAS |
72634-63-0 |
|---|---|
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-8(7-19)12(16)14-11(13(17)18)6-9-2-4-10(15)5-3-9/h2-5,8,11,15,19H,6-7H2,1H3,(H,14,16)(H,17,18)/t8?,11-/m0/s1 |
Clave InChI |
WQAWZNCSCFDUHI-LYNSQETBSA-N |
SMILES isomérico |
CC(CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

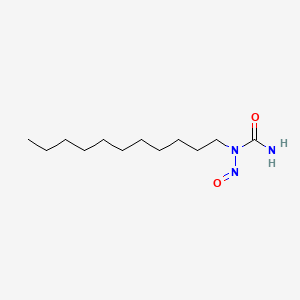
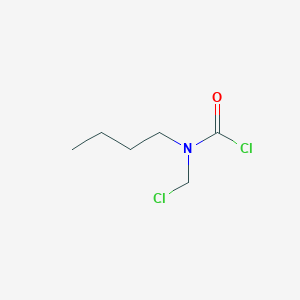
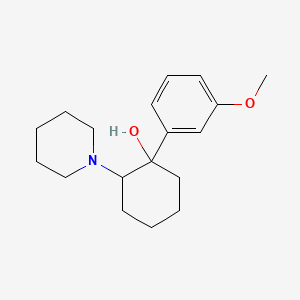
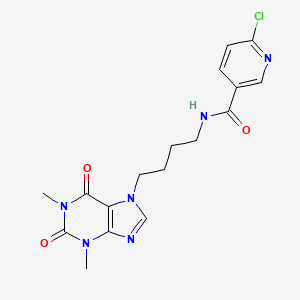

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
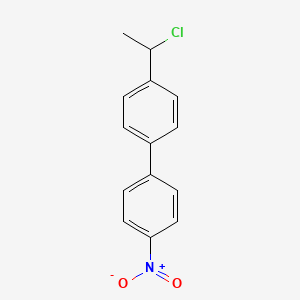
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
